molecular formula C19H14N2O3 B7747343 2-(1,3-dioxoinden-2-ylidene)-2-(2-ethoxyanilino)acetonitrile

2-(1,3-dioxoinden-2-ylidene)-2-(2-ethoxyanilino)acetonitrile

Cat. No.: B7747343
M. Wt: 318.3 g/mol
InChI Key: JIRITNSOODKODX-UHFFFAOYSA-N
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Description

2-(1,3-dioxoinden-2-ylidene)-2-(2-ethoxyanilino)acetonitrile is a complex organic compound that belongs to the class of acetonitriles This compound is characterized by the presence of an indene-1,3-dione moiety and an ethoxyaniline group

Properties

IUPAC Name

2-(1,3-dioxoinden-2-ylidene)-2-(2-ethoxyanilino)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O3/c1-2-24-16-10-6-5-9-14(16)21-15(11-20)17-18(22)12-7-3-4-8-13(12)19(17)23/h3-10,21H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIRITNSOODKODX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=C2C(=O)C3=CC=CC=C3C2=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1NC(=C2C(=O)C3=CC=CC=C3C2=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxoinden-2-ylidene)-2-(2-ethoxyanilino)acetonitrile typically involves the condensation of indene-1,3-dione with 2-ethoxyaniline in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxoinden-2-ylidene)-2-(2-ethoxyanilino)acetonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethoxyaniline moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.

Scientific Research Applications

2-(1,3-dioxoinden-2-ylidene)-2-(2-ethoxyanilino)acetonitrile has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,3-dioxoinden-2-ylidene)-2-(2-ethoxyanilino)acetonitrile involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or interfering with cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-dioxoinden-2-ylidene)-2-(2-methoxyanilino)acetonitrile
  • 2-(1,3-dioxoinden-2-ylidene)-2-(2-chloroanilino)acetonitrile
  • 2-(1,3-dioxoinden-2-ylidene)-2-(2-bromoanilino)acetonitrile

Uniqueness

2-(1,3-dioxoinden-2-ylidene)-2-(2-ethoxyanilino)acetonitrile is unique due to the presence of the ethoxyaniline group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications.

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